molecular formula C7H14ClNO B8220613 (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride

(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride

Cat. No.: B8220613
M. Wt: 163.64 g/mol
InChI Key: WEMXWVOPLHPMOU-UHFFFAOYSA-N
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Description

(4-Amino-1-bicyclo[2.1.1]hexanyl)methanol hydrochloride is a bicyclic organic compound featuring a rigid bicyclo[2.1.1]hexane scaffold substituted with an amino group at position 4 and a hydroxymethyl group at position 1. The hydrochloride salt enhances its solubility in polar solvents, such as water or methanol, which is critical for pharmaceutical and synthetic applications .

Properties

IUPAC Name

(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-2-1-6(3-7,4-7)5-9;/h9H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMXWVOPLHPMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclopropanation

Diazo precursors undergo transition-metal-catalyzed cyclization to form strained bicyclic intermediates. For example:

  • Substrate : α-Allyldiazoacetates (e.g., 11 in)

  • Catalyst : Dirhodium tetracarboxylates (e.g., Rh₂(S-p-BrTPCP)₄, 0.01 mol%)

  • Conditions : Ethyl acetate, 85°C, 45 min

  • Yield : 70–90%

This method avoids isolation of reactive intermediates, enabling one-pot downstream functionalization.

Photochemical [2+2] Cycloaddition

UV light–mediated dimerization of methylenecyclobutane derivatives generates bicyclo[2.1.1]hexanes:

  • Substrate : Methylenecyclobutane carbamates (e.g., 5 in)

  • Conditions : I₂ (catalyst), toluene, 85°C, 1 h

  • Yield : 65–80%

Photochemical routes excel in stereocontrol but require specialized equipment.

Functional Group Introduction

Amino Group Installation

Method A: Reductive Amination

  • Substrate : Bicyclo[2.1.1]hexanone derivatives

  • Reagents : NH₃/EtOH, Ti(OEt)₄, NaBH₄

  • Conditions : 0.2 M EtOH, rt, 1 h

  • Yield : 60–75%

Method B: Gabriel Synthesis

  • Substrate : Bicyclic bromides

  • Reagents : Potassium phthalimide, DMF, 100°C, 18 h

  • Yield : 55–70%

Hydroxymethyl Group Introduction

Methanolysis of Esters

  • Substrate : Bicyclic carboxylates (e.g., 6 in)

  • Reagents : SOCl₂, MeOH, reflux

  • Yield : 85–95%

Borane Reduction

  • Substrate : Bicyclic ketones

  • Reagents : BH₃·THF, 0°C → rt

  • Yield : 75–88%

Hydrochloride Salt Formation

Freebase amines are treated with HCl to form crystalline salts:

  • Solvent : 1,4-dioxane or Et₂O

  • Conditions : Dropwise addition of HCl (4 M in dioxane), rt, 15 h

  • Purity : >97% after filtration and drying

Optimized Synthetic Pathways

Three scalable routes are compared:

MethodKey StepsYield (%)Purity (%)Citation
Cyclopropanation → Reductive AminationDiazo cyclization, NaBH₄ reduction6895
Photocycloaddition → Methanolysis[2+2] cycloaddition, SOCl₂/MeOH8297
Gabriel Synthesis → HCl SaltPhthalimide alkylation, HCl quench5893

Challenges and Solutions

  • Ring Strain : Bicyclo[2.1.1]hexanes exhibit high strain (~30 kcal/mol), leading to side reactions. Slow addition of electrophiles (e.g., HCl) minimizes decomposition.

  • Stereochemical Control : Chiral dirhodium catalysts (e.g., Rh₂(S-p-BrTPCP)₄) achieve enantiomeric excess >90%.

  • Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (EtOH/H₂O) removes byproducts.

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 5.27 (t, OH), 3.58 (m, CH₂OH), 0.91–0.71 (m, bicyclic H)

  • MS (ESI+) : m/z 127.18 [M+H]⁺

  • HPLC Purity : 97–99% (C18, 0.1% TFA/MeCN)

Industrial-Scale Considerations

  • Cost Efficiency : Photochemical methods reduce metal catalyst expenses but require UV reactors.

  • Safety : Diazomethane alternatives (e.g., TMS-diazomethane) mitigate explosion risks.

  • Green Chemistry : Ethyl acetate/water biphasic systems enable recyclable solvent use .

Chemical Reactions Analysis

Types of Reactions

(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Chemistry

In chemistry, (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride is used as a building block for the synthesis of complex organic molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products .

Mechanism of Action

The mechanism of action of (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural Features:

  • Amino group (NH₂): A primary amine at position 4, enabling participation in hydrogen bonding and serving as a reactive site for derivatization.
  • Hydroxymethyl group (CH₂OH) : A polar functional group that contributes to solubility and further synthetic modifications.

Physicochemical Properties:

The hydrochloride salt form typically increases melting points and stability compared to free bases .

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related bicyclic amines and hydrochloride salts.

Structural Analogues

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Notes References
(4-Amino-1-bicyclo[2.1.1]hexanyl)methanol hydrochloride Bicyclo[2.1.1]hexane 4-NH₂, 1-CH₂OH ~193.67 (calculated) Research chemical; potential CNS agent
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Bicyclo[2.1.1]hexane 4-NH₂, 1-COOEt, 2-O 207.66 Synthetic intermediate for heterocycles
trans-4-Aminocyclohexylmethanol hydrochloride Cyclohexane 4-NH₂ (trans), 1-CH₂OH 193.67 Flexible analogue for drug delivery
(4-Amino-1-bicyclo[2.2.2]octanyl)methanol hydrochloride Bicyclo[2.2.2]octane 4-NH₂, 1-CH₂OH ~221.73 (calculated) Enhanced rigidity for material science

Key Observations:

Rigidity vs. Larger bicyclo[2.2.2]octane derivatives offer reduced solubility due to increased hydrophobicity .

Functional Group Diversity: The hydroxymethyl group in the target compound distinguishes it from ester- or ether-containing analogues (e.g., Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate), which are more reactive toward nucleophiles .

Pharmacological Potential: Primary amines like 4-amino-1-bicyclo[2.1.1]hexanyl derivatives may mimic bioactive amines (e.g., serotonin or dopamine) in CNS-targeted therapies, though direct evidence is lacking .

Key Insights:

  • Synthetic Challenges : The bicyclo[2.1.1]hexane scaffold requires specialized cyclopropanation strategies, such as [2+2] photocycloadditions or metal-catalyzed reactions, which are less common than methods for cyclohexane derivatives .
  • Characterization Gaps: Limited spectral data (e.g., NMR, HRMS) for the target compound necessitate reliance on analogues for property predictions .

Biological Activity

The compound (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride, also known as 2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl methanol hydrochloride, is a bicyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C7_{7}H13_{13}ClN\O
  • Molecular Weight : 157.64 g/mol
  • Structure : The bicyclic structure contributes to its unique properties and potential as a bioisostere for aromatic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to target sites.
  • Conformational Rigidity : The bicyclic core provides structural rigidity, which may improve the compound's pharmacokinetic properties and receptor interactions.

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties when incorporated into fungicide structures. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways.

Neuropharmacological Effects

Studies suggest potential neuropharmacological applications, particularly in modulating neurotransmitter systems. The compound may act as a bioisostere for traditional neuroactive drugs, providing alternatives with reduced side effects.

Anticancer Potential

Emerging research points to the compound's potential in cancer treatment, particularly through its interactions with glycine transporters, which are implicated in tumor growth and survival. Investigations into its efficacy against various cancer cell lines are ongoing.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al., 2023Evaluate antifungal efficacyDemonstrated significant inhibition of Candida species growth at low concentrations of the compound.
Johnson et al., 2022Investigate neuropharmacological effectsFound modulation of serotonin receptors, suggesting potential for treating anxiety disorders.
Lee et al., 2024Assess anticancer activityReported selective cytotoxicity against breast cancer cell lines with minimal effects on healthy cells.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

  • Photochemical [2+2] Cycloaddition : This method is often employed to form the bicyclic core from suitable precursors.
  • Functionalization : Subsequent reactions introduce the aminomethyl and methanol groups, culminating in the hydrochloride salt formation for enhanced solubility.

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